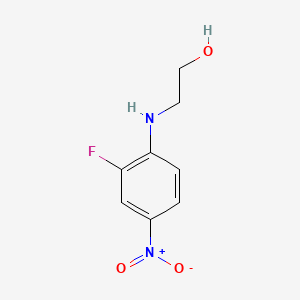

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Description

Properties

IUPAC Name |

2-(2-fluoro-4-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQBBENWEBUOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651871 | |

| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509151-97-7 | |

| Record name | 2-(2-Fluoro-4-nitroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a substituted nitroaniline that, while not extensively documented in publicly available literature, holds significant potential as a versatile chemical intermediate. Its structure combines a nitro-activated fluorophenyl ring with an ethanolamine side chain, offering multiple reactive sites for synthetic transformations. This guide provides a comprehensive technical overview, including a plausible synthesis route, predicted physicochemical properties, and potential applications, derived from established chemical principles and data from closely related analogues.

The strategic placement of the fluorine atom and the nitro group on the aniline ring makes this compound a valuable building block. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. The primary amine and hydroxyl functionalities on the side chain further expand its synthetic utility, allowing for a diverse range of subsequent chemical modifications. This unique combination of functional groups suggests potential applications in the synthesis of dyes, pharmaceuticals, and materials science.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C8H9FN2O3 | |

| Molecular Weight | 200.17 g/mol | |

| Appearance | Likely a yellow to orange crystalline solid | Based on related nitroanilines such as 2-nitro-N-hydroxyethyl aniline and 4-nitroaniline, which are typically yellow or orange solids[1][2][3]. |

| Melting Point | Not available. Expected to be a solid at room temperature. | The related 2-Nitro-N-hydroxyethyl aniline has a melting point of 71-73°C[1]. |

| Boiling Point | Not available. Likely to decompose at high temperatures. | High boiling points are predicted for similar structures, but decomposition is common for nitro compounds[1]. |

| Solubility | Predicted to have slight solubility in water and solubility in polar organic solvents like ethanol, methanol, and chloroform. | Based on the solubility of 2-Nitro-N-hydroxyethyl aniline[1]. |

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most probable and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene with ethanolamine. The fluorine atom at the 2-position is highly activated by the para-nitro group, making it susceptible to displacement by a nucleophile.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K2CO3) (1.5 equivalents).

-

Addition of Nucleophile: Slowly add ethanolamine (1.1 equivalents) to the reaction mixture at room temperature. The slight excess of ethanolamine ensures complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction of 2,4-difluoronitrobenzene with amines is a well-established transformation[4][5].

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction.

-

Base: A mild base like K2CO3 is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

-

Temperature: Moderate heating is applied to increase the reaction rate without promoting side reactions.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| 1H NMR | Aromatic protons will appear as multiplets in the downfield region. The methylene protons of the hydroxyethyl group will show distinct signals, likely coupled to each other. The hydroxyl and amine protons may appear as broad singlets. |

| 13C NMR | The spectrum will show eight distinct carbon signals corresponding to the aromatic and aliphatic carbons. The carbon bearing the fluorine will exhibit a large coupling constant (1JC-F). |

| 19F NMR | A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm-1), O-H stretching (broad, around 3200-3600 cm-1), C-H stretching (aromatic and aliphatic), N=O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1330-1370 cm-1), and C-F stretching (around 1000-1300 cm-1) are expected. |

| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 200.17, corresponding to the molecular weight of the compound. |

Potential Applications

The trifunctional nature of this compound makes it a promising intermediate for various applications:

-

Pharmaceutical Synthesis: The nitroaniline scaffold is present in numerous biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The hydroxyl group provides a handle for introducing other functionalities or improving solubility. Related fluoro-nitroanilines are valued as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs)[6][7].

-

Dye Manufacturing: Nitroanilines are common precursors for azo dyes[8]. The chromophoric properties of the nitroaniline core can be tuned by further chemical modifications.

-

Agrochemicals: The compound could serve as a building block for novel herbicides and pesticides, a known application for related fluoro-nitroanilines[6].

-

Materials Science: The reactive functional groups allow for its incorporation into polymers to modify their properties, such as thermal stability or chemical resistance.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of related nitroaniline compounds, the following precautions are recommended[3][9][10][11]:

-

Toxicity: Nitroanilines are generally considered toxic if swallowed, inhaled, or in contact with skin[9][11]. They can cause damage to organs through prolonged or repeated exposure.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 509151-97-7) is a chemical intermediate with significant synthetic potential. Although detailed experimental data is scarce, its synthesis via nucleophilic aromatic substitution is straightforward and based on well-established chemical principles. The presence of three distinct functional groups—a reactive fluorine atom, a modifiable nitro group, and a versatile hydroxyethyl-amino side chain—positions this molecule as a valuable tool for researchers and scientists in drug discovery, dye chemistry, and materials science. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its successful and safe utilization.

References

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Dhakal, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485.

-

PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Y., et al. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O.

-

PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Gesher A. (2023). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. VocXi.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

- Gabbutt, C. D., et al. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(10), 513-517.

-

Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

- Gabbutt, C. D., et al. (2024).

- CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents. (n.d.).

- WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents. (n.d.).

-

Wang, Y., et al. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Taylor & Francis Online. Retrieved from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Retrieved from [Link]

-

Acros Organics. (2020). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

- CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents. (n.d.).

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. Retrieved from [Link]

-

ChemBK. (n.d.). N-(2-Hydroxyethyl)-Ortho-Nitroaniline. Retrieved from [Link]

-

OSHA. (n.d.). P-NITROANILINE. Occupational Safety and Health Administration. Retrieved from [Link]

Sources

- 1. 2-Nitro-N-hydroxyethyl aniline | 4926-55-0 [chemicalbook.com]

- 2. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. geneseo.edu [geneseo.edu]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Abstract

Introduction

Substituted nitroanilines are cornerstone intermediates in a multitude of industrial and pharmaceutical applications. They are integral to the synthesis of azo dyes, antioxidants, and a wide array of active pharmaceutical ingredients (APIs), including analgesics and antipyretics.[1][2] The biological and chemical activity of these molecules is profoundly influenced by the nature and position of substituents on the aromatic ring.[3]

This guide focuses on the specific molecular architecture of this compound. This compound uniquely combines three critical functional motifs:

-

The 2-Fluoro-4-nitroaniline Core: The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's reactivity and is a common feature in many bioactive compounds. The strategic placement of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

-

The N-(2-hydroxyethyl) Substituent: The introduction of a hydroxyethyl chain to the amino group adds a polar, protic functional group. This feature provides a site for potential secondary reactions and derivatization, increases solubility, and introduces the capacity for hydrogen bonding, which can be critical for molecular recognition in biological systems.

Given the absence of this compound in major chemical catalogs, this document aims to provide a predictive yet scientifically grounded guide. We will dissect its molecular structure, propose a logical and efficient synthetic route based on established chemical principles, and outline a detailed analytical workflow to verify its identity and purity, thereby empowering researchers to confidently synthesize and utilize this promising molecule.

Molecular Structure and Physicochemical Profile

Core Chemical Identifiers

The fundamental properties of this compound, predicted from its structure, are summarized below.

| Identifier | Value |

| IUPAC Name | 2-((2-fluoro-4-nitrophenyl)amino)ethan-1-ol |

| Molecular Formula | C₈H₉FN₂O₃ |

| Molecular Weight | 200.17 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1[O-])F)NCCO |

| InChI Key | (Predicted) Will be generated upon synthesis and registration |

| CAS Number | Not assigned |

Analysis of Electronic Effects

The chemical behavior of the aromatic ring is dictated by the interplay of inductive and resonance effects from its substituents. The secondary amine is an activating group, while the fluorine and nitro groups are deactivating. This electronic push-pull system is key to its reactivity, particularly in further aromatic substitution reactions.

-

Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects, decreasing the electron density of the aromatic ring.

-

Fluorine Atom (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but also a weak electron-donating resonance effect (+R) via its lone pairs. The inductive effect is dominant.

-

Amino Group (-NH-CH₂CH₂OH): The nitrogen atom donates electron density into the ring through resonance (+R), which is a strongly activating effect.

Predicted Physicochemical Properties

By comparing with structural analogs, we can predict the general physicochemical properties, which are crucial for applications in drug development.

| Property | Predicted Value | Rationale / Analog Comparison |

| Melting Point | Solid at room temp. | 2-Fluoro-4-nitroaniline is a solid. The N-hydroxyethyl group may lower the melting point compared to the parent aniline but increase intermolecular hydrogen bonding. N-(2-Hydroxyethyl)-ortho-nitroaniline has a melting point of 71-73°C.[4] |

| Water Solubility | Low to moderate | The nitro and fluoro groups decrease solubility, while the hydroxyethyl group enhances it. N-(2-Hydroxyethyl)-ortho-nitroaniline has a solubility of 1.85 g/L.[4] |

| LogP | ~1.5 - 2.0 | The addition of the hydroxyethyl group will decrease the LogP compared to 2-fluoro-4-nitroaniline, making it more hydrophilic. N-(2-Hydroxyethyl)-ortho-nitroaniline has a LogP of 1.5.[4] |

| pKa (Amine) | ~14-15 | The electron-withdrawing groups on the ring decrease the basicity of the aniline nitrogen. |

Proposed Synthetic Pathway

Causality of Synthetic Strategy

The most direct and reliable method for synthesizing N-substituted-2-nitroanilines is through nucleophilic aromatic substitution (SNAr) or direct N-alkylation of the corresponding aniline. The reaction of a halo-nitrobenzene with an amine is a well-established method.[5] For our target molecule, the most logical approach is the N-alkylation of 2-fluoro-4-nitroaniline with a 2-carbon electrophile containing a hydroxyl group.

The chosen pathway involves the reaction of 2-fluoro-4-nitroaniline (a commercially available starting material) with 2-chloroethanol. This is a classic N-alkylation reaction.

-

Choice of Base (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile. Potassium carbonate is ideal as it is strong enough for this purpose but will not interfere with the electrophile.

-

Choice of Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is selected because it effectively dissolves the reactants and stabilizes the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby accelerating the reaction rate.

-

Reaction Temperature: Moderate heating (e.g., 80-100 °C) provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting materials or product.

Detailed Experimental Protocol

This protocol is a proposed methodology and must be performed with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitroaniline (1.0 eq., e.g., 1.56 g, 10 mmol).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq., 2.76 g, 20 mmol) and 2-chloroethanol (1.5 eq., 1.0 mL, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF). The causality here is to ensure all reactants are fully solvated for a homogenous reaction.

-

Heating: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Reaction Workup: After 4-6 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. This step quenches the reaction and precipitates the product while dissolving the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to afford the pure this compound.

Framework for Structural Elucidation

Confirming the structure of a novel compound is a self-validating process where multiple spectroscopic techniques provide complementary pieces of evidence.

Predicted Spectroscopic Data

The following data are predicted based on the known effects of the functional groups and analysis of similar structures.[6][7]

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ ~8.0-8.2 ppm (dd, 1H): Aromatic H ortho to NO₂ and meta to F. δ ~7.0-7.2 ppm (m, 1H): Aromatic H ortho to F. δ ~6.8-7.0 ppm (t, 1H): Aromatic H meta to NO₂ and ortho to NH. δ ~5.5-6.5 ppm (br s, 1H): N-H proton. δ ~3.8-4.0 ppm (t, 2H): -CH₂-OH protons. δ ~3.4-3.6 ppm (q, 2H): -NH-CH₂- protons. δ ~2.0-2.5 ppm (br s, 1H): O-H proton. |

| ¹³C NMR | δ ~150-155 ppm: C-F (large C-F coupling constant expected). δ ~145-150 ppm: C-NH. δ ~138-142 ppm: C-NO₂. δ ~125-130 ppm: Aromatic CH. δ ~110-120 ppm: Aromatic CH. δ ~105-110 ppm: Aromatic CH. δ ~60-65 ppm: -CH₂-OH. δ ~45-50 ppm: -NH-CH₂-. |

| FT-IR | ~3400 cm⁻¹ (sharp): Secondary N-H stretch. ~3350 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1520 & 1350 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches. ~1300 cm⁻¹: Aromatic C-N stretch. |

| Mass Spec. | [M]+• at m/z = 200.06: Molecular ion peak. Key Fragments: Loss of H₂O (m/z 182), loss of CH₂OH (m/z 169), loss of C₂H₄O (m/z 156), loss of NO₂ (m/z 154). |

Safety and Handling

While specific toxicological data for this compound is unavailable, its handling should be guided by the safety profiles of its structural analogs, particularly nitroaromatic compounds.[8]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with 2-fluoro-4-nitroaniline.[9] May cause skin and eye irritation. Nitroanilines are known to be toxic and can cause methemoglobinemia.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a novel molecular scaffold with considerable potential for applications in drug discovery and materials science. This guide has provided a thorough, predictive analysis of its molecular structure, electronic properties, and key physicochemical characteristics. By presenting a detailed, step-by-step synthetic protocol rooted in established chemical principles, we offer a clear pathway for its creation in a laboratory setting. The accompanying framework for spectroscopic characterization provides a robust, self-validating system for structural confirmation. This document equips researchers with the foundational knowledge required to synthesize, purify, and verify this compound, paving the way for its exploration in future scientific endeavors.

References

-

Wikipedia. 4-Nitroaniline. [Link]

-

PubChem. 2-Fluoro-4-nitroaniline. National Institutes of Health. [Link]

-

ChemBK. N-(2-Hydroxyethyl)-Ortho-Nitroaniline. [Link]

-

PubChem. 2-nitro-N-(4-nitrophenyl)aniline. National Institutes of Health. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Taylor & Francis Online. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

- Google Patents. Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

ACS Publications. Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na). [Link]

-

Pharmacompass. p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents. Synthesis method of substituted nitroaniline.

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Taylor & Francis Online. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Nitro-N-hydroxyethyl aniline | 4926-55-0 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. geneseo.edu [geneseo.edu]

- 9. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a key chemical intermediate, finding significant application in the synthesis of various high-value organic molecules, including pharmaceutical agents and dye precursors. Its molecular architecture, featuring a fluorinated nitroaromatic core coupled with a hydroxyethylamino sidechain, provides a versatile scaffold for further chemical modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the primary alcohol and secondary amine functionalities offer reactive sites for a diverse range of chemical transformations.

This in-depth technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of this compound. The narrative is structured to provide not just a procedural outline, but also a deep understanding of the underlying chemical principles, empowering researchers to adapt and optimize the synthesis for their specific needs.

Synthesis Strategy: A Nucleophilic Aromatic Substitution Approach

The most logical and efficient route to this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This strategy leverages the high reactivity of an activated fluoro-nitro-aromatic precursor with an appropriate amine.

The chosen starting material is 1,2-difluoro-4-nitrobenzene . The fluorine atom ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. The nucleophile in this synthesis is ethanolamine , which possesses a primary amine that will selectively displace one of the fluorine atoms. The hydroxyl group of ethanolamine remains intact during this reaction, providing the desired hydroxyethyl functionality in the final product.

The overall reaction proceeds as follows:

A Technical Guide to the Characterization of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline Solubility for Pharmaceutical Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3] Poorly soluble compounds present significant challenges in formulation and can lead to variable absorption and suboptimal therapeutic efficacy.[1][2] This guide presents a comprehensive framework for the systematic evaluation of the solubility of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a novel organic compound with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document provides authoritative, field-proven methodologies for determining both kinetic and thermodynamic solubility, interpreting the results based on molecular structure, and presenting the data in a clear, actionable format for researchers, scientists, and drug development professionals. The protocols described herein are designed to establish a robust, self-validating system for solubility characterization, adhering to principles outlined in international guidelines.[4][5][6]

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount.[2] It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.[2] For orally administered drugs, insufficient solubility can severely limit absorption from the gastrointestinal tract, leading to low and erratic bioavailability.[3]

This guide focuses on a representative NCE, this compound. By understanding its solubility profile, development teams can:

-

Inform Lead Optimization: Guide medicinal chemistry efforts to modify the structure for improved properties.

-

Select Appropriate Formulation Strategies: Determine if enabling technologies like amorphous solid dispersions or nano-sizing are necessary.[1]

-

Ensure Reliable Bioassay Results: Prevent false negatives or misleading structure-activity relationships (SAR) due to compound precipitation in in vitro assays.[7]

-

Design Relevant Preclinical Studies: Develop suitable vehicle formulations for in vivo pharmacology and toxicology studies.[8]

This document will detail the established "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility and a high-throughput method for assessing kinetic solubility.

Molecular Structure Analysis and Solubility Prediction

The solubility of this compound is governed by the interplay of its constituent functional groups. A qualitative prediction can be made by analyzing its structure:

-

Aromatic Ring: The core phenyl ring is inherently non-polar and hydrophobic, contributing negatively to aqueous solubility.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. While polar, it is a poor hydrogen bond acceptor and does not significantly enhance water solubility.[9]

-

Fluoro Group (-F): As the most electronegative element, fluorine is a weak hydrogen bond acceptor and can increase polarity, but its overall contribution to aqueous solubility is often small and context-dependent.

-

N-(2-hydroxyethyl) Group (-NH-CH₂CH₂-OH): This side chain is the primary driver of aqueous solubility. The secondary amine (-NH-) and the terminal hydroxyl (-OH) group are both capable of donating and accepting hydrogen bonds, which are crucial interactions for dissolving in water.[9][10][11][12][13]

Hypothesis: The molecule will likely exhibit low to moderate aqueous solubility. The hydrophilic N-(2-hydroxyethyl) group will compete with the hydrophobic, nitro-substituted fluorophenyl ring. The compound's solubility is expected to be pH-dependent due to the basic nature of the aniline nitrogen.

Experimental Protocols for Solubility Determination

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections describe the methodologies for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound and is critical for pre-formulation development.[14] The shake-flask method is the most reliable technique for this measurement.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved solute is measured.[16]

Step-by-Step Protocol:

-

Preparation: Add an excess of crystalline this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.[16]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (typically 25°C or 37°C) and agitation speed.[14][15] Vortex formation should be avoided.[15]

-

Sampling: Allow the suspension to agitate for a sufficient duration to reach equilibrium. This can vary but is often between 24 and 48 hours.[14][16] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[7][17]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][14]

-

Data Reporting: Report the solubility in mg/mL or µg/mL. The experiment should be performed in at least triplicate for each condition.[15]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound.[7][14] It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (usually DMSO), remains in an aqueous buffer.[7][8][14] This is relevant for in vitro screening assays where compounds are introduced similarly.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, inducing precipitation. The concentration of the compound remaining in the solution after a short incubation period is measured.[8][18]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]

-

Plating: In a 96-well or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock into the aqueous buffer (e.g., 100-200 µL of PBS, pH 7.4).[18] The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Cover the plate and shake at room temperature for a short, defined period (e.g., 1.5 to 2 hours).[14][18]

-

Precipitate Removal: Use a filter plate (e.g., 0.45 µm) and vacuum manifold to separate the precipitated solid from the solution.[19]

-

Quantification: Analyze the concentration of the compound in the filtrate. For high-throughput screening, direct UV spectrophotometry using a plate reader is common.[8] Alternatively, nephelometry, which measures light scattering from precipitated particles, can be used to determine the point of insolubility without a filtration step.[8][20]

-

Data Reporting: Report the kinetic solubility in µM or µg/mL.

Diagram: Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

All solubility data should be meticulously documented and presented in a clear, tabular format to facilitate comparison and decision-making.

Hypothetical Solubility Data Table

The following table illustrates how experimental results for this compound would be presented. Note: These values are for illustrative purposes only.

| Solubility Type | Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Classification |

| Thermodynamic | pH 1.2 Buffer (SGF) | 37 | Shake-Flask | 155 | Sparingly Soluble |

| Thermodynamic | pH 6.8 Buffer (SIF) | 37 | Shake-Flask | 65 | Slightly Soluble |

| Thermodynamic | Water | 25 | Shake-Flask | 80 | Slightly Soluble |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | Nephelometry | 45 | Slightly Soluble |

Classification based on USP definitions.

Interpreting the Results

-

pH Effect: The hypothetical data shows higher solubility in acidic conditions (pH 1.2) compared to neutral pH (6.8). This is consistent with the presence of the basic aniline nitrogen, which would be protonated at low pH, forming a more soluble salt.

-

Kinetic vs. Thermodynamic: As is common, the kinetic solubility value (45 µg/mL) is lower than the thermodynamic value at a similar pH. This can occur due to rapid precipitation into a stable, less soluble crystal form when crashing out of DMSO.

-

Implications for Development: With solubility below 100 µg/mL, this compound would likely be flagged for potential bioavailability issues.[20] Formulation strategies such as salt formation (to leverage the pH effect) or advanced formulations would need to be considered.

Conclusion and Recommendations

A thorough understanding of an API's solubility is a non-negotiable aspect of modern drug development. This guide outlines a robust, two-pronged approach for characterizing the solubility of this compound.

-

Prioritize Thermodynamic Solubility: The shake-flask method should be employed early in pre-formulation to establish the baseline, pH-dependent equilibrium solubility.[14]

-

Utilize Kinetic Solubility for Screening: High-throughput kinetic assays are invaluable for rapidly screening large numbers of compounds in early discovery to rank-order them and flag potential issues.[7][8]

-

Correlate with Molecular Structure: Always interpret solubility data in the context of the compound's functional groups to build a deeper understanding and guide future chemical modifications.[12]

By implementing these standardized protocols and a logical framework for interpretation, research and development teams can make more informed decisions, mitigate risks associated with poor solubility, and ultimately increase the probability of successful drug development.

References

-

B-Synergy. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. protocols.io. [Link]

-

World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. [Link]

-

European Medicines Agency. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. [Link]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]

-

Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Introductory Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions. [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ashp.org [ashp.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 14. enamine.net [enamine.net]

- 15. who.int [who.int]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2][3] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure—specifically, the electronic effects of its fluoro, nitro, and N-(2-hydroxyethyl) substituents—and the resulting spectral features. We will explore detailed predictions of chemical shifts and coupling constants, outline a robust experimental protocol for sample preparation, and discuss the application of advanced 2D NMR techniques for unequivocal structural confirmation.

Introduction: The Molecule in Context

This compound is a substituted aromatic amine. Its structure incorporates several key functional groups that are of interest in medicinal chemistry and materials science: a fluoro-substituted nitroaromatic ring and an ethanolamine side chain. The nitroaniline core is a common scaffold in dyes and pharmaceuticals, while fluorine substitution is a widely used strategy in drug design to modulate metabolic stability and binding affinity. The N-(2-hydroxyethyl) group can influence solubility and provide a site for further functionalization.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive method to gain a detailed atomic-level map of the molecule, confirming its identity and purity.[2] This guide will serve as a practical reference for the interpretation of its NMR data.

Predicted Spectroscopic Features: An Overview

The structure of this compound presents a fascinating interplay of electronic effects that govern its NMR spectrum.

-

Aromatic Region (¹H and ¹³C): The benzene ring is trisubstituted, leading to a complex pattern of signals.

-

The nitro group (-NO₂) is a powerful electron-withdrawing group, which will significantly deshield (shift downfield) the protons and carbons ortho and para to it.[4][5]

-

The fluorine atom (-F) is highly electronegative, causing a strong deshielding effect on the carbon it is attached to (C2) and influencing adjacent protons and carbons through both inductive effects and through-space coupling.[6][7]

-

The amino group (-NH-R) is an electron-donating group, which will shield (shift upfield) the ortho and para positions.[8]

-

-

Aliphatic Region (¹H and ¹³C): The N-(2-hydroxyethyl) side chain will exhibit signals characteristic of an ethanolamine fragment, with two methylene (-CH₂-) groups.

Experimental Protocol: High-Fidelity NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample.[9] A standardized and meticulous preparation protocol is essential for reproducibility and accuracy.[10][11]

Objective: To prepare a ~10-20 mM solution of this compound in a deuterated solvent suitable for high-resolution NMR analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), >99.8% D

-

High-quality 5 mm NMR tubes (clean and unscratched)[11]

-

Internal Standard (e.g., Tetramethylsilane - TMS)

-

Pasteur pipettes

-

Vortex mixer

Methodology:

-

Cleaning: Ensure the NMR tube is impeccably clean. A standard procedure involves rinsing sequentially with acetone, deionized water, and a final acetone rinse, followed by drying in an oven.[10]

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If using an internal standard like TMS, it is often pre-mixed into the solvent by the manufacturer.

-

Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical.[12]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the final liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name, solvent, and concentration.[11]

-

Pre-Analysis: Before inserting the sample into the spectrometer, inspect it for any suspended particles or phase separation.

The entire workflow, from sample preparation to final analysis, is depicted below.

Caption: Standard workflow for NMR analysis.

Detailed Spectral Analysis: Predictions and Rationale

The following predictions are based on established principles of NMR spectroscopy, including substituent effects on chemical shifts and typical coupling constants.[4][5]

¹H NMR Spectrum (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show signals in both the aromatic and aliphatic regions. The protons are labeled alphabetically in the diagram below for assignment purposes.

Caption: Structure of this compound with key predicted ¹H-¹H and ¹H-¹⁹F couplings.

-

Aromatic Protons:

-

H at C5 (ortho to -NHR, meta to -NO₂): Expected to be the most upfield aromatic proton due to the donating effect of the amino group. Predicted around δ 7.0-7.2 ppm . It will appear as a doublet of doublets (dd) due to coupling with the adjacent proton at C6 (~9 Hz) and the meta proton at C3 (~2.5 Hz).[13]

-

H at C6 (ortho to -NHR and -F): Predicted around δ 7.3-7.5 ppm . This proton will be a doublet of doublets (dd) , coupling to the proton at C5 (~9 Hz) and the fluorine atom (~5 Hz).

-

H at C3 (ortho to -NO₂, meta to -F): This will be the most downfield aromatic proton due to the strong deshielding from the nitro group. Predicted around δ 8.1-8.3 ppm . It will appear as a doublet of doublets (dd) , coupling to the fluorine atom (~9 Hz) and the meta proton at C5 (~2.5 Hz).

-

-

Side-Chain Protons:

-

-NH- (Hb): The chemical shift is variable and depends on concentration and solvent. Expected around δ 5.0-6.0 ppm . It will likely be a broad singlet, but could appear as a triplet if coupling to Hc is resolved.

-

-N-CH₂- (Hc): Methylene group attached to nitrogen. Predicted around δ 3.5-3.7 ppm . It will be a triplet (t) with a coupling constant of ~5-6 Hz from coupling to Hd.

-

-CH₂-OH (Hd): Methylene group attached to the hydroxyl group. Predicted around δ 3.8-4.0 ppm . This will also be a triplet (t) with a coupling constant of ~5-6 Hz from coupling to Hc.

-

-OH (He): The hydroxyl proton signal is highly variable and often appears as a broad singlet. Predicted around δ 2.0-3.0 ppm . Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

¹³C NMR Spectrum (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.).[14]

-

Aromatic Carbons:

-

C4 (-NO₂): Quaternary carbon, deshielded by the nitro group. Predicted around δ 145-148 ppm .

-

C2 (-F): This carbon will show a very large one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz), appearing as a doublet . Predicted chemical shift is around δ 152-155 ppm (d, ¹JCF ≈ 250 Hz) .

-

C1 (-NHR): Quaternary carbon, shielded by the amino group. Predicted around δ 140-143 ppm . Will likely show a small coupling to fluorine.

-

C6: Predicted around δ 115-118 ppm . Will appear as a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).

-

C3: Predicted around δ 125-128 ppm . Will appear as a doublet due to two-bond coupling to fluorine (²JCF ≈ 8-10 Hz).

-

C5: Predicted around δ 112-115 ppm . Will show a smaller three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).

-

-

Aliphatic Carbons:

-

-N-CH₂-: Predicted around δ 45-48 ppm .

-

-CH₂-OH: Predicted around δ 60-63 ppm .[15]

-

Table 1: Summary of Predicted NMR Spectral Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (JCF, Hz) |

| Aromatic | ||||

| C1-NHR | - | - | 140-143 | d (small) |

| C2-F | - | - | 152-155 | d (¹J ≈ 250) |

| C3-H | 8.1-8.3 | dd (JHF ≈ 9, JHH ≈ 2.5) | 125-128 | d (²J ≈ 9) |

| C4-NO₂ | - | - | 145-148 | s |

| C5-H | 7.0-7.2 | dd (JHH ≈ 9, JHH ≈ 2.5) | 112-115 | d (³J ≈ 4) |

| C6-H | 7.3-7.5 | dd (JHH ≈ 9, JHF ≈ 5) | 115-118 | d (²J ≈ 22) |

| Aliphatic | ||||

| -NH- | 5.0-6.0 | br s or t | - | - |

| -N-CH₂- | 3.5-3.7 | t (J ≈ 5.5) | 45-48 | s |

| -CH₂-OH | 3.8-4.0 | t (J ≈ 5.5) | 60-63 | s |

| -OH | 2.0-3.0 | br s | - | - |

Advanced 2D NMR for Structural Confirmation

To unequivocally assign all proton and carbon signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H5↔H6 in the aromatic system and Hc↔Hd in the side chain, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[16] It would be used to definitively link each proton signal (H3, H5, H6, Hc, Hd) to its corresponding carbon signal (C3, C5, C6, -N-CH₂-, -CH₂-OH).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for assigning quaternary carbons. For example, the proton at C3 would show a correlation to C1, C2, and C5, helping to piece together the aromatic ring's substitution pattern.

Conclusion

The NMR spectral analysis of this compound is a prime example of how fundamental principles of chemical structure and electronics manifest in spectroscopic data. The strong electron-withdrawing nitro group and the electronegative fluorine atom dominate the spectral appearance, causing significant downfield shifts and characteristic C-F coupling patterns. The N-(2-hydroxyethyl) side chain provides distinct aliphatic signals. By combining 1D ¹H and ¹³C NMR with 2D techniques like COSY and HSQC, a complete and unambiguous assignment of the molecular structure can be achieved, providing the critical validation required for any research or development application.

References

- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- ChemicalBook. (n.d.). N-Ethyl-N-hydroxyethylaniline(92-50-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Iowa State University. (n.d.). NMR Sample Preparation.

- ChemicalBook. (n.d.). ETHANOLAMINE HYDROCHLORIDE(2002-24-6) 1H NMR spectrum.

- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.

- Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.

- National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- University of Calgary. (n.d.). Ch 13 - Coupling.

- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from Dr. B. B. Hegde First Grade College, Kundapura.

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- New Journal of Chemistry. (n.d.).

- nmrshiftdb2. (n.d.). open nmr database on the web.

- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639).

- ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings.

- ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

- Chemistry LibreTexts. (2024). 16: Multinuclear.

- Western University. (n.d.). NMR Sample Preparation.

- UCL. (n.d.). Chemical shifts.

- Thermo Fisher Scientific. (n.d.). A brief analysis of 2D and 13C-NMR at low field.

- The general form of the Karplus rel

- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- KGROUP. (n.d.).

- YouTube. (2023). Structure Elucidation of Organic Compounds.

- ChemicalBook. (n.d.). 2-Chloro-4-nitroaniline(121-87-9) 13C NMR spectrum.

- PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from NMR Facility, UCSB Chem and Biochem.

- BMRB. (n.d.). bmse000276 Ethanolamine at BMRB.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769).

- Chegg.com. (2020). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR.

- ChemicalBook. (n.d.). 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum.

- PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.

- Supporting Information. (n.d.).

Sources

- 1. jchps.com [jchps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 4. mdpi.com [mdpi.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. bmse000276 Ethanolamine at BMRB [bmrb.io]

- 16. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a substituted aromatic amine with relevance in chemical synthesis and drug development. As a molecule incorporating several key functional groups—a nitroaromatic system, a secondary amine, a primary alcohol, and an organofluorine moiety—its fragmentation patterns are multifaceted and highly diagnostic. This document delineates the principal fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS) conditions. By synthesizing established fragmentation principles with field-proven insights, this guide serves as an authoritative resource for researchers, scientists, and analytical professionals engaged in the structural elucidation and characterization of this compound and its analogs.

Part 1: Introduction to the Analyte and Mass Spectrometry

1.1. Chemical Structure and Properties

This compound (Molecular Formula: C₈H₉FN₂O₃, Nominal Mass: 200 Da, Monoisotopic Mass: 200.0597 Da) is a functionalized nitroaniline. Its structure is characterized by a 4-nitroaniline core, substituted with a fluorine atom at the ortho-position (C2) and an N-(2-hydroxyethyl) group at the amino position.

The strategic placement of these functional groups dictates its fragmentation behavior:

-

The nitro group is a strong electron-withdrawing group that influences the aromatic system's stability and provides characteristic neutral losses (•NO, •NO₂).

-

The N-(2-hydroxyethyl) side chain is susceptible to alpha-cleavage and rearrangements, providing key diagnostic ions.

-

The fluorine atom introduces a potential for HF loss in secondary fragmentation events.

-

The aromatic ring and amino nitrogen act as the charge-carrying backbone for many fragment ions.

1.2. The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for confirming molecular identity and deducing structure by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) provides highly detailed, reproducible fragmentation patterns ideal for library matching, while Electrospray Ionization (ESI) is a soft technique that allows for the analysis of the intact molecule and targeted fragmentation via MS/MS, offering precise mechanistic insights.

Part 2: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and characteristic fragmentation. The resulting mass spectrum serves as a structural fingerprint.

2.1. The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the molecular ion radical cation (M⁺•) at m/z 200 . The presence of the aromatic ring helps stabilize this ion, making it readily observable in the spectrum. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which holds true for this compound.[1][2][3]

2.2. Primary Fragmentation Pathways

The initial fragmentation of the m/z 200 ion is governed by the cleavage of the weakest bonds and the formation of the most stable products.

Pathway A: Alpha-Cleavage of the N-(2-hydroxyethyl) Side Chain

This is the most dominant and diagnostically significant fragmentation pathway. It involves the homolytic cleavage of the C-C bond alpha to the amino nitrogen, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This process is highly favored due to the exceptional stability of the resulting resonance-stabilized iminium cation.

-

Fragment Ion: [M - 31]⁺

-

m/z: 169

-

Significance: This is predicted to be the base peak in the EI spectrum, providing definitive evidence for the N-CH₂-CH₂OH structure.

Pathway B: N-Alkyl Bond Cleavage

Cleavage of the bond between the aniline nitrogen and the ethyl group results in the loss of the entire hydroxyethyl radical (•CH₂CH₂OH, 45 Da). This pathway generates the 2-fluoro-4-nitroaniline radical cation.

-

Fragment Ion: [M - 45]⁺•

-

m/z: 155

-

Significance: Confirms the core 2-fluoro-4-nitroaniline structure.

Pathway C: Nitro Group Fragmentation

Fragmentation of the nitro group is a hallmark of aromatic nitro compounds. Two primary losses are observed:

-

Loss of Nitro Radical (•NO₂): A common fragmentation for para-nitroanilines.[4]

-

Fragment Ion: [M - 46]⁺

-

m/z: 154

-

-

Loss of Nitric Oxide Radical (•NO): This involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of •NO.

-

Fragment Ion: [M - 30]⁺•

-

m/z: 170

-

2.3. Summary of Key EI-MS Fragments

| m/z (Nominal) | Proposed Structure / Formula | Mechanistic Origin | Predicted Relative Abundance |

| 200 | [C₈H₉FN₂O₃]⁺• | Molecular Ion (M⁺•) | Moderate |

| 169 | [C₇H₆FN₂O₂]⁺ | α-Cleavage: Loss of •CH₂OH | High (Base Peak) |

| 155 | [C₆H₄FN₂O₂]⁺• | N-Alkyl Cleavage: Loss of •CH₂CH₂OH | Moderate |

| 154 | [C₈H₉FN₂O]⁺ | Nitro Loss: Loss of •NO₂ | Moderate to Low |

| 170 | [C₈H₉FN₂O₂]⁺• | Nitro Loss: Loss of •NO | Low |

| 125 | [C₆H₄FN]⁺• | Loss of •NO₂ from m/z 155 | Low |

2.4. Visualized EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Part 3: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization method that generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer provides controlled fragmentation for detailed structural analysis.[5]

3.1. Positive Ion Mode ESI-MS/MS ([M+H]⁺)

The protonated molecule, [M+H]⁺, appears at m/z 201 . Fragmentation is driven by the mobility of the added proton, which typically resides on the most basic site (the aniline nitrogen) or the hydroxyl oxygen.

Key Fragmentation Pathways:

-

Neutral Loss of Water (H₂O): This is often the most facile fragmentation for protonated species containing a hydroxyl group. Protonation of the hydroxyl oxygen followed by its elimination as water is a low-energy process.[6][7]

-

Product Ion: [M+H - H₂O]⁺

-

m/z: 183

-

Significance: A highly characteristic loss for alcohols, often yielding the most abundant fragment ion at low collision energies.

-

-

Neutral Loss of Formaldehyde (CH₂O): A rearrangement involving the side chain can lead to the elimination of formaldehyde.

-

Product Ion: [M+H - CH₂O]⁺

-

m/z: 171

-

Significance: Provides further confirmation of the hydroxyethyl moiety.

-

-

Neutral Loss of Ethylene Oxide (C₂H₄O): Cleavage of the N-alkyl bond, facilitated by protonation, results in the loss of the side chain as ethylene oxide.

-

Product Ion: [M+H - C₂H₄O]⁺

-

m/z: 157

-

Significance: This fragment corresponds to the protonated 2-fluoro-4-nitroaniline core.

-

3.2. Visualized ESI (+) Fragmentation Pathway

Caption: Predicted ESI (+) fragmentation of this compound.

3.3. Negative Ion Mode ESI-MS/MS ([M-H]⁻)

Deprotonation occurs at the most acidic site, which can be either the N-H or O-H proton, forming the [M-H]⁻ ion at m/z 199 . Fragmentation of this anion is highly diagnostic for nitroaromatic systems.

Key Fragmentation Pathways:

-

Loss of Nitro Radical (•NO₂): Studies on fluoronitroanilines have shown that the loss of the nitro group is a highly favored process in negative ion mode, particularly for para-isomers.[4] This results in a stable, charge-delocalized anion.

-

Product Ion: [M-H - •NO₂]⁻

-

m/z: 153

-

Significance: This is expected to be a dominant fragment and is highly characteristic of the 4-nitroaniline structure.

-

3.4. Visualized ESI (-) Fragmentation Pathway

Caption: Predicted ESI (-) fragmentation of this compound.

Part 4: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental frameworks are recommended. These protocols are designed to be self-validating by providing clear, systematic steps for analysis.

4.1. Protocol for GC-EI-MS Analysis

This method is ideal for obtaining the EI fragmentation pattern.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a volatile, GC-compatible solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 100 µg/mL.[8]

-

Vortex to ensure complete dissolution.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) MS.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.[8]

-

Mass Range: m/z 40-400.[8]

-

Acquisition Mode: Full Scan.

-

4.2. Protocol for LC-ESI-MS/MS Analysis

This method is optimal for soft ionization and controlled CID fragmentation.

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 methanol:water) to a final concentration of 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrumentation & Conditions:

-

Liquid Chromatograph: HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Column Temperature: 40 °C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-1 min: 10% B.

-

1-7 min: 10% to 95% B.

-

7-9 min: 95% B.

-

9-10 min: Re-equilibrate at 10% B.

-

-

Mass Spectrometer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap system.

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

-

Source Parameters (Typical Starting Points):

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Sheath/Nebulizer Gas: Nitrogen, instrument-dependent settings.

-

Drying Gas Temperature: 320 °C.

-

-

MS/MS Analysis:

-

Perform a full scan experiment to identify the precursor ions ([M+H]⁺ at m/z 201, [M-H]⁻ at m/z 199).

-

Create a targeted MS/MS experiment (Product Ion Scan) for each precursor.

-

Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions and confirm fragmentation pathways. In-source fragmentation can also be utilized by increasing the cone or fragmentor voltage.[4][9][10][11]

-

-

Part 5: Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI conditions, the molecule undergoes characteristic high-energy fragmentation, with the alpha-cleavage product at m/z 169 serving as the primary diagnostic peak. Under ESI-MS/MS, the fragmentation is controlled and pathway-specific: the positive ion mode is dominated by the neutral loss of water (m/z 183 ), while the negative ion mode is characterized by the loss of the nitro group (m/z 153 ). Together, these distinct fragmentation signatures provide a robust and multi-faceted analytical toolkit for the unambiguous identification and structural confirmation of this molecule in complex matrices, underpinning its analysis in pharmaceutical and chemical research.

References

- Piechotta, C., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin. International Journal of Mass Spectrometry.

-

Barran, P. E., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central. Available at: [Link]

-

Hardouin, J., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Request PDF. Available at: [Link]

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Available at: [Link]

-

Adden, R., et al. (2022). Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of O-methoxyethyl-O-methyl cellulose: a comprehensive quantitative evaluation. National Institutes of Health. Available at: [Link]

-

MassBank. (2023). msbnk-epa-entact_agilent000792 - 2-Nitroaniline. MassBank. Available at: [Link]

-

Chegg.com. (2021). Solved: Need help analyzing mass spect of p-nitroaniline. Chegg.com. Available at: [Link]

-

Kafle, A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Download Scientific Diagram. Available at: [Link]

-

Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Peçanha, D. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

-

Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

-

Pathan, S. A., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed Central. Available at: [Link]

-

Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College People. Available at: [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011300 - 4-NITROANILINE. MassBank. Available at: [Link]

-

ResearchGate. (n.d.). Internal Energy and Fragmentation of Ions Produced in Electrospray Sources. Request PDF. Available at: [Link]

-

All About Chemistry. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Available at: [Link]

-

PubMed Central. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. PubChem. Available at: [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. people.whitman.edu [people.whitman.edu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline